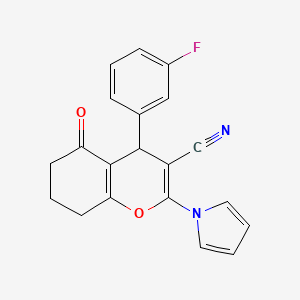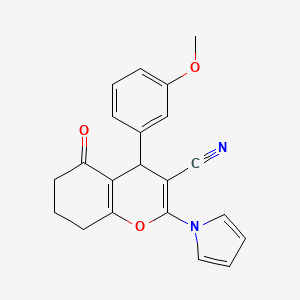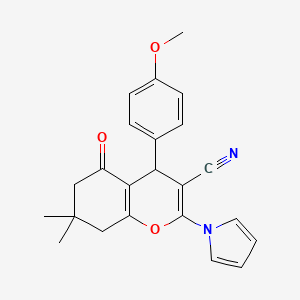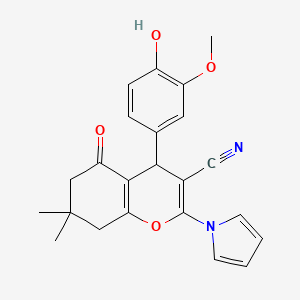![molecular formula C23H23ClO6S2 B4325643 ETHYL 5-{(2-CHLOROPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4325643.png)
ETHYL 5-{(2-CHLOROPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
描述
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound featuring a thiophene ring system Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with diethyl 4-hydroxy-2-methylthiophene-3-carboxylate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-oxo-2-methylthiophene-3-carboxylate).
Reduction: Formation of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) alcohol derivatives.
Substitution: Formation of diethyl 5,5’-[(2-aminophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate).
科学研究应用
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate): Another heterocyclic compound with similar structural features but different functional groups.
Diethyl 5,5’-methylenebis(4-hydroxy-2-methylthiophene-3-carboxylate): A closely related compound lacking the chlorophenyl group.
Uniqueness
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
属性
IUPAC Name |
ethyl 5-[(2-chlorophenyl)-(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO6S2/c1-5-29-22(27)15-11(3)31-20(18(15)25)17(13-9-7-8-10-14(13)24)21-19(26)16(12(4)32-21)23(28)30-6-2/h7-10,17,25-26H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJGGYOUSOOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CC=C2Cl)C3=C(C(=C(S3)C)C(=O)OCC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4325564.png)





![2-[(4-carboxy-5-methylhexanoyl)amino]benzoic acid](/img/structure/B4325601.png)
![7-METHYL-2-OXO-2H,3H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-YL ACETATE](/img/structure/B4325606.png)
![2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE](/img/structure/B4325636.png)
![[2-(2-aminopyrimidin-5-yl)phenyl]methanol](/img/structure/B4325649.png)
![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4325654.png)
![2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE](/img/structure/B4325657.png)
![2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE](/img/structure/B4325663.png)
![methyl 5'-amino-6'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325672.png)
